REACTION_CXSMILES
|
Cl.Cl.[OH:3][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[C:11]([NH:27][CH2:28][CH2:29][NH:30][CH2:31][CH:32]([OH:34])[CH3:33])[CH:12]=[CH:13][C:14]=3[NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH:24]([OH:26])[CH3:25])[C:9](=[O:35])[C:8]=2[C:7]([OH:36])=[CH:6][CH:5]=1.N>CO>[OH:36][C:7]1[C:8]2[C:9](=[O:35])[C:10]3[C:15](=[C:14]([NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH:24]([OH:26])[CH3:25])[CH:13]=[CH:12][C:11]=3[NH:27][CH2:28][CH2:29][NH:30][CH2:31][CH:32]([OH:34])[CH3:33])[C:16](=[O:18])[C:17]=2[C:4]([OH:3])=[CH:5][CH:6]=1 |f:0.1.2|
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Name
|
1,4-dihydroxy-5,8-bis[2-(2-hydroxypropylamino)ethylamino]anthraquinone dihydrochloride
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Quantity
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6 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)NCCNCC(C)O)NCCNCC(C)O)=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)NCCNCC(C)O)NCCNCC(C)O)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |